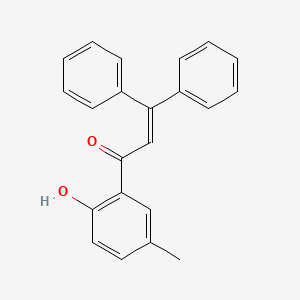
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties. It is a β-diketone structural compound that has shown significant biological activity, particularly in the field of cancer research . The compound is characterized by the presence of a hydroxy group, a methyl group, and two phenyl groups attached to a prop-2-en-1-one backbone.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-5-methylacetophenone and benzaldehyde derivatives under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The product is then purified through recrystallization.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as 20% Cu/γ-Al2O3 have been used to improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the hydroxy group.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of UV-absorbing materials and antioxidants.
Wirkmechanismus
The compound exerts its effects through multiple molecular pathways. In cancer cells, it induces G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. It also triggers autophagy by influencing the AMP-activated protein kinase (AMPK) and mTOR signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methylacetophenone: A precursor in the synthesis of the target compound.
2-(2’-Hydroxy-5’-methylphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens.
Chalcones derived from 2-Hydroxy-5-methylacetophenone: These compounds are important in the synthesis of heterocyclic compounds and drug design.
The uniqueness of this compound lies in its β-diketone structure, which imparts significant biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
392710-69-9 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-16-12-13-21(23)20(14-16)22(24)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
InChI-Schlüssel |
JGKUCDRHGQPOQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
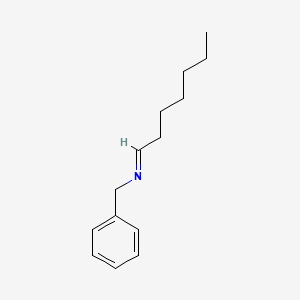
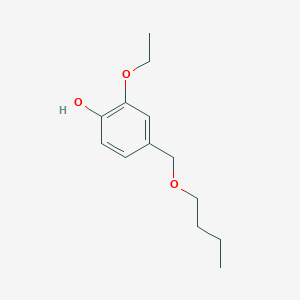
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
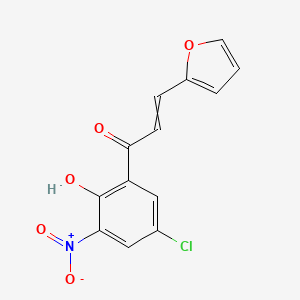
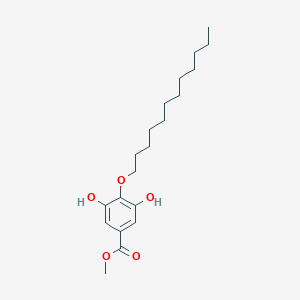
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)

![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
